Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate
Description
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate is a polyhalogenated methyl benzoate derivative characterized by a benzene ring substituted with amino (position 2), chloro (position 4), fluoro (position 3), and iodo (position 5) groups, esterified with a methyl group. This compound’s structural complexity arises from the combination of electron-donating (amino) and electron-withdrawing (halogens) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
1698028-47-5 |
|---|---|
Molecular Formula |
C8H6ClFINO2 |
Molecular Weight |
329.49 g/mol |
IUPAC Name |
methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H6ClFINO2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,12H2,1H3 |
InChI Key |
DQJMQYIENXYROE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions One common method includes the halogenation of a precursor benzoate compound followed by amination and esterificationThe amino group can be introduced via nucleophilic substitution, and the esterification can be carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The halogen atoms can be selectively reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoates, while nucleophilic substitution of halogens can produce a variety of substituted benzoates .
Scientific Research Applications
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The amino group may participate in hydrogen bonding, while the ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Methyl Benzoate Derivatives
Key Observations :
Halogen Diversity: The target compound’s trifunctional halogenation (Cl, F, I) contrasts with simpler mono-halogenated analogs (e.g., Methyl 4-amino-3-iodobenzoate). Fluorine’s small size and high electronegativity enhance stability and bioavailability, while iodine’s bulkiness may sterically hinder reactions .
Amino Group Position: The amino group at position 2 (ortho to the ester) in the target compound differs from para-amino analogs (e.g., Methyl 4-amino-2-chlorobenzoate). Ortho-substitution often reduces solubility due to steric crowding but can enhance binding specificity in drug-receptor interactions.
Physicochemical Properties (Extrapolated)
While direct data on the target compound is scarce, trends from analogous compounds suggest:
- Solubility : Lower in polar solvents compared to methoxy-substituted derivatives due to reduced polarity from halogens.
- Melting Point: Likely higher than mono-halogenated analogs due to increased molecular symmetry and halogen interactions.
- Stability : Fluorine’s inductive effect enhances resistance to hydrolysis, whereas iodine may introduce photolability .
Biological Activity
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and research findings.
The compound features a benzene ring substituted with an amino group, chlorine, fluorine, and iodine atoms. These substituents impart unique electronic and steric properties that influence its reactivity and biological interactions. The presence of halogens can enhance the compound's lipophilicity and alter its binding affinity to biological targets.
This compound interacts with specific enzymes or receptors in biological systems. The amino group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding and hydrophobic interactions. This enables the compound to modulate the activity of various molecular targets, potentially leading to therapeutic effects.
Biological Activity
Research has indicated several biological activities associated with this compound:
1. Antimicrobial Activity:
- Studies have shown that halogenated benzoates exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.
2. Anticancer Potential:
- Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects on cancer cell lines, warranting further exploration into its mechanism of action and efficacy.
3. Enzyme Inhibition:
- The compound's ability to inhibit specific enzymes has been documented. For instance, it may act as a competitive inhibitor for certain metabolic pathways, affecting cellular processes.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting moderate antibacterial activity.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxicity with IC50 values ranging from 10 to 20 µM. Further mechanistic studies are required to elucidate the pathways involved in its anticancer effects.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 2-Amino-4-fluoro-5-bromobenzoate | Moderate antimicrobial | Contains bromine instead of chlorine |
| Methyl 2-Amino-4-chloro-5-methylbenzoate | Anticancer potential | Contains a methyl group which may alter activity |
| Methyl 2-Amino-4-chloro-5-iodobenzoate | Stronger enzyme inhibition | Iodine enhances reactivity compared to bromine |
Research Applications
The unique properties of this compound make it valuable in various research domains:
1. Medicinal Chemistry:
- This compound is explored as a lead structure for developing new pharmaceuticals targeting specific diseases.
2. Chemical Biology:
- It is utilized in designing fluorescent probes for imaging studies, enhancing visualization techniques in biological research.
3. Agrochemicals:
- Its antimicrobial properties are being investigated for potential applications in agricultural settings to combat plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
